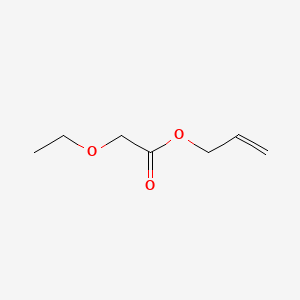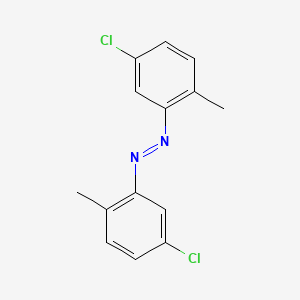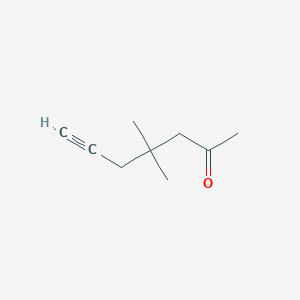
4,4-Dimethyl-6-heptyn-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Dimethyl-6-heptyn-2-one is an organic compound with the molecular formula C9H14O It is characterized by its unique structure, which includes a heptyn backbone with two methyl groups at the fourth carbon and a ketone functional group at the second carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-6-heptyn-2-one typically involves the alkylation of acetylene derivatives. One common method is the reaction of 4,4-dimethyl-1-pentyne with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate, which then undergoes rearrangement to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 4,4-Dimethyl-6-heptyn-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbon adjacent to the ketone group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: 4,4-Dimethyl-6-heptynoic acid.
Reduction: 4,4-Dimethyl-6-heptyn-2-ol.
Substitution: Various substituted heptynones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4,4-Dimethyl-6-heptyn-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential as a precursor for pharmaceuticals is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4,4-Dimethyl-6-heptyn-2-one involves its interaction with various molecular targets. The ketone group can form hydrogen bonds with enzymes and receptors, influencing their activity. The compound’s reactivity allows it to participate in various biochemical pathways, potentially leading to the formation of bioactive metabolites.
Comparación Con Compuestos Similares
4,4-Dimethyl-2-pentanone: Similar structure but with a shorter carbon chain.
4,4-Dimethyl-3-hexanone: Similar structure but with a different position of the ketone group.
4,4-Dimethyl-5-heptyn-2-one: Similar structure but with a different position of the triple bond.
Uniqueness: 4,4-Dimethyl-6-heptyn-2-one is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. Its longer carbon chain and the position of the triple bond make it particularly useful in certain synthetic applications.
Propiedades
Número CAS |
17520-15-9 |
|---|---|
Fórmula molecular |
C9H14O |
Peso molecular |
138.21 g/mol |
Nombre IUPAC |
4,4-dimethylhept-6-yn-2-one |
InChI |
InChI=1S/C9H14O/c1-5-6-9(3,4)7-8(2)10/h1H,6-7H2,2-4H3 |
Clave InChI |
PXIVGHUHGWWZJQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC(C)(C)CC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


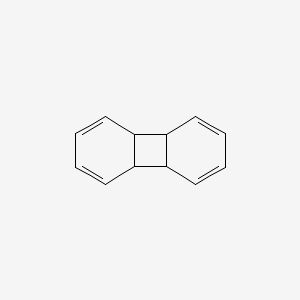

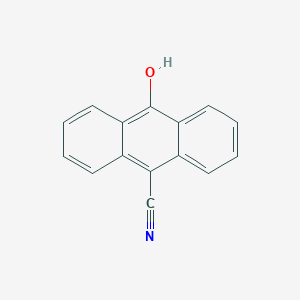
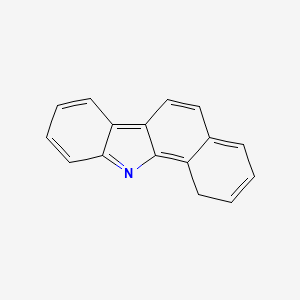
![1-Morpholin-4-yl-2-thieno[2,3-b]pyridin-5-ylethanethione](/img/structure/B14716132.png)
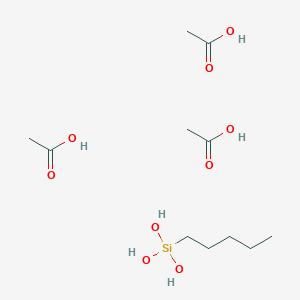
![1-(6-Chloro-1,3-benzothiazol-2-yl)-5-(4-chlorophenyl)-4-[hydroxy-(3-propoxyphenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B14716141.png)

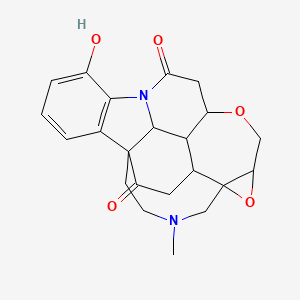
![1-Methyl-1-azoniabicyclo[2.2.2]octane](/img/structure/B14716162.png)

